molecular formula C17H11Cl2F3N4O2 B2508772 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-27-9

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2508772
CAS No.: 338398-27-9
M. Wt: 431.2
InChI Key: JRULGJFFLAPDMF-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H11Cl2F3N4O2 and its molecular weight is 431.2. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide belongs to the triazole class, which is known for its diverse biological activities. Triazoles have been extensively studied for their potential in drug development due to their structural variations and broad range of biological activities. For instance, triazoles exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have been the focus of numerous studies aimed at developing new chemical entities and pharmaceuticals. The interest in triazoles also stems from their role in targeting various biological pathways, leading to the exploration of novel triazoles with enhanced efficacy against neglected diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthetic methodologies for triazoles, including 1,2,3-triazoles, involve copper(I) catalyzed regioselective synthesis, highlighting the importance of azide-alkyne cycloaddition as a key reaction. This method, known as click chemistry, is notable for its simplicity, high selectivity, and efficiency in synthesizing 1,2,3-triazole derivatives. These derivatives have found applications in drug discovery, bioconjugation, material science, and other fields, demonstrating the versatility and significance of triazole chemistry (Kaushik et al., 2019).

Environmental Impact and Remediation

Research has also focused on the environmental aspects of triazole derivatives, particularly concerning the emission of organochlorine compounds like 2,4-dichlorophenol. These compounds, due to their moderate toxicity and persistence in the environment, pose challenges for aquatic life. The study of chlorophenols has led to a better understanding of their impact on the environment and the development of strategies for mitigating their adverse effects (Krijgsheld & Gen, 1986).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O2/c1-9-23-15(25-26(9)14-7-2-10(18)8-13(14)19)16(27)24-11-3-5-12(6-4-11)28-17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRULGJFFLAPDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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